molecular formula C15H18N6O3S B2704850 3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034398-15-5

3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2704850
CAS No.: 2034398-15-5
M. Wt: 362.41
InChI Key: OUXJWTXGDIBMLI-UHFFFAOYSA-N
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Description

3-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile ( 2034398-15-5) is an organic compound with a molecular formula of C15H18N6O3S and a molecular weight of 362.41 g/mol . This chemical features a complex structure that integrates imidazole, pyrrolidine, and pyrazine rings, connected by sulfonyl and ether linkages, and terminated with a carbonitrile group . The specific three-dimensional structure and these functional groups are critical for its potential interaction with biological targets. Suppliers offer this compound in various quantities for research purposes, with availability ranging from 2 μmol to 50 mg . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-11(2)20-9-14(19-10-20)25(22,23)21-6-3-12(8-21)24-15-13(7-16)17-4-5-18-15/h4-5,9-12H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXJWTXGDIBMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates several pharmacologically relevant moieties, including an imidazole ring, a pyrrolidine group, and a pyrazine core, which suggest diverse mechanisms of action and therapeutic applications.

Structural Features

Structural ComponentDescription
Imidazole Ring Known for its role in various biological activities, including antimicrobial and anticancer properties.
Pyrrolidine Group Contributes to the molecule's ability to interact with biological targets, enhancing bioavailability.
Pyrazine Core Associated with various pharmacological effects, particularly in antitumor activity.
Sulfonyl Group Enhances solubility and reactivity, potentially increasing the compound's efficacy.

Anticancer Properties

Research indicates that compounds containing pyrazole and imidazole rings exhibit significant anticancer activities. For example, derivatives of pyrazoles have shown inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR . The structural similarities of this compound to these active compounds suggest its potential as an anticancer agent.

Case Study: Synergistic Effects with Doxorubicin
In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating a possible synergistic effect that could be explored further with this compound .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as it has been linked to various antibacterial and antifungal activities .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
  • Receptor Interaction : Binding to receptors that modulate cellular signaling pathways.
  • Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, inhibiting cell division .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the imidazole and pyrazine components can significantly impact potency and selectivity against cancer cell lines .

Pharmacological Profiles

Recent evaluations have categorized related compounds based on their biological profiles:

Compound TypeBiological ActivityNotable Findings
Pyrazole DerivativesAntitumorEffective against multiple cancer cell lines with varying mechanisms of action.
Imidazole CompoundsAntimicrobialBroad spectrum activity against bacteria and fungi.
Sulfonamide AnaloguesAntibacterialEstablished use in antibiotic formulations; well-studied interactions with bacterial enzymes.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized into several key areas:

Antitumor Activity

Compounds similar to this one have shown promising antitumor effects. For instance, derivatives have been documented to inhibit cancer cell lines resistant to conventional therapies. Specific pathways affected include BRAF(V600E) and EGFR, both critical in cancer progression.

Antiviral Properties

The compound's heterocyclic structure suggests potential antiviral activity. Studies have indicated that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, related compounds have demonstrated effectiveness against Hepatitis C Virus (HCV).

Antimicrobial Activity

The antimicrobial properties of similar compounds are well-documented. This compound may exhibit broad-spectrum activity against various pathogens, which is increasingly relevant due to rising antibiotic resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

  • Antitumor Study : A study on pyrazole derivatives revealed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most effective compounds exhibited synergistic effects when combined with doxorubicin, enhancing therapeutic outcomes in resistant cell lines.
  • Antiviral Research : Research on pyrazolecarboxamide hybrids demonstrated inhibition of HCV replication at micromolar concentrations, highlighting their potential as antiviral agents.
  • Antimicrobial Evaluation : A comprehensive evaluation indicated potent activity against several strains of bacteria and fungi, suggesting utility in treating infections resistant to standard antibiotics.

Comparison with Similar Compounds

Sulfonamide-Functionalized Pyrrolidine Derivatives

Patent Compound () :

  • N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide
    • Shares a pyrrolidine-sulfonamide scaffold but substitutes the isopropylimidazole with a cyclopropanesulfonamide group.
    • Key Differences :
  • Sulfonamide vs. Sulfonyl : Cyclopropanesulfonamide may reduce steric hindrance compared to the bulkier isopropylimidazole-sulfonyl group.
  • Imidazo-pyrrolo-pyrazine Core : The fused heterocyclic system could enhance target affinity but reduce synthetic accessibility compared to the simpler pyrazine-carbonitrile in the target compound .
Feature Target Compound Patent Compound
Core Structure Pyrazine-carbonitrile Imidazo-pyrrolo-pyrazine
Sulfur Functional Group Sulfonyl (imidazole-linked) Sulfonamide (cyclopropane-linked)
Synthetic Complexity Moderate (modular assembly) High (fused heterocycles)

Pyrazole-Carbonitrile Derivatives ()

Fipronil () :

  • 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile A pyrazole-carbonitrile pesticide with sulfinyl and trifluoromethyl groups. Comparison:
  • Core Heterocycle : Pyrazole (fipronil) vs. pyrazine (target compound).
  • Functional Groups : Both contain electron-withdrawing nitriles, but fipronil’s sulfinyl group enhances insecticidal activity, whereas the target’s sulfonyl-pyrrolidine may improve solubility for pharmaceutical use .

Pyrrolidine-Linked Heterocycles ()

Biopharmacule Compound () :

  • 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine
    • Features a pyrrolo-pyrazine core with a pyrazole substituent.
    • Comparison :
  • Pyrrolidine vs. Pyrrolo-Pyrazine : The target’s pyrrolidine-sulfonyl group offers greater synthetic flexibility, while the fused pyrrolo-pyrazine may confer rigidity for target binding .

Key Research Findings and Implications

Sulfonyl vs. Sulfonamide : The target’s sulfonyl group (linked to isopropylimidazole) likely improves membrane permeability compared to cyclopropanesulfonamide derivatives, as bulky substituents can enhance lipophilicity .

Role of Carbonitrile : The nitrile group in pyrazine derivatives (target) may confer metabolic stability over pyrazole-based pesticides (e.g., fipronil), which are prone to oxidative degradation .

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